molecular formula C10H12F2N2O B8058473 2,3-Difluoro-4-morpholin-4-ylaniline

2,3-Difluoro-4-morpholin-4-ylaniline

Cat. No.: B8058473
M. Wt: 214.21 g/mol
InChI Key: DQNFMPOXJAOGJN-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-morpholin-4-ylaniline is a chemical compound characterized by the presence of two fluorine atoms, a morpholine ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-morpholin-4-ylaniline typically involves the following steps:

  • Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group, forming 2,3-difluoroaniline.

  • Reduction: The nitro group is then reduced to an amine group, resulting in 2,3-difluoroaniline.

  • Morpholine Introduction: The amine group is reacted with morpholine to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-morpholin-4-ylaniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The compound can be reduced to form different amines or amides.

  • Substitution: The fluorine atoms and the morpholine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.

  • Substitution: Reagents like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Primary, secondary, and tertiary amines, as well as amides.

  • Substitution Products: Alkylated, acylated, and isocyanated derivatives.

Scientific Research Applications

2,3-Difluoro-4-morpholin-4-ylaniline has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-morpholin-4-ylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,3-Difluoro-4-morpholin-4-ylaniline can be compared with other similar compounds, such as:

  • 2,3-Difluoroaniline: Lacks the morpholine ring, resulting in different chemical properties and reactivity.

  • 4-Morpholin-4-ylaniline: Does not have the fluorine atoms, leading to variations in biological activity and chemical behavior.

  • 2,3-Difluoro-4-aminophenol: Contains a hydroxyl group instead of the morpholine ring, affecting its solubility and reactivity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

2,3-difluoro-4-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-9-7(13)1-2-8(10(9)12)14-3-5-15-6-4-14/h1-2H,3-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNFMPOXJAOGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C=C2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(2,3-difluoro-4-nitrophenyl)morpholine (11.5 g, 47 mmol) and 10% Pd—C (50% wet, 1.2 g) in EtOH (150 mL) was hydrogenated for 5 h at room temperature. The reaction mixture was filtered by celite and the filtrate was concentrated under reduced pressure. The residue was recrystallized from iPr2O/AcOEt to give the title compound (8.7 g, 86% yield) as a pale red powder: 1H NMR (300 MHz, DMSO-d6): δ ppm 2.77-2.95 (4H, m), 3.60-3.79 (4H, m), 5.07 (2H, s), 6.49 (1H, td, J=9.0, 1.9 Hz), 6.62 (1H, td, J=8.9, 2.3 Hz). LC-MS (ESI) m/z 215 [M+H]+.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Yield
86%

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